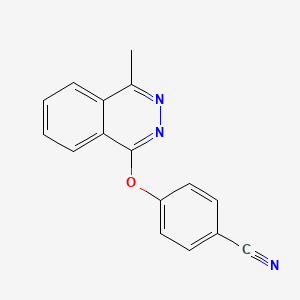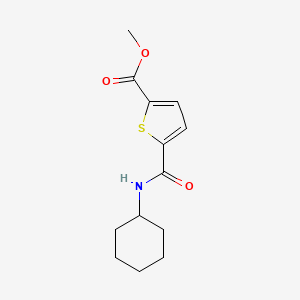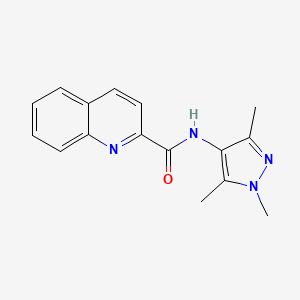![molecular formula C18H20N2O2 B7475954 N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide, also known as DMCB, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wirkmechanismus
The exact mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. Specifically, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide may alter the expression of specific genes in cells, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have a number of unique biochemical and physiological effects. In cancer cells, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurological cells, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to increase neuronal survival and reduce the accumulation of toxic proteins associated with neurodegenerative disorders. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have anti-inflammatory properties, which may contribute to its observed effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has a number of advantages as a tool for laboratory experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have low toxicity in cells, allowing for the use of higher concentrations in experiments. However, there are also limitations to the use of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide in lab experiments. Specifically, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have limited solubility in water, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide. One potential direction is the further investigation of its anti-cancer properties, specifically in other types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide, which may lead to the development of new drugs targeting similar pathways. Finally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide may have applications in other fields of research, such as immunology and infectious disease, which should be explored in future studies.
In conclusion, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is a valuable tool for laboratory experiments with unique biochemical and physiological effects. Its potential applications in cancer research, neurological research, and drug discovery make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of research.
Synthesemethoden
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to produce the corresponding N,N-dimethylaminoethyl ester. Finally, this ester is reacted with 3-(dimethylamino)phenyl isocyanate to yield the desired product, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and drug discovery. In cancer research, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have anti-cancer properties, specifically against breast cancer cells. In neurological research, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been investigated for its potential as a drug discovery tool, specifically as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-13(2)10-15(9-12)17(21)19-16-7-5-6-14(11-16)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKKRGVXZLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)


![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
